1,8-Diiodooctane
CAS No.: 24772-63-2
Cat. No.: VC3715312
Molecular Formula: C8H16I2
Molecular Weight: 366.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24772-63-2 |
|---|---|
| Molecular Formula | C8H16I2 |
| Molecular Weight | 366.02 g/mol |
| IUPAC Name | 1,8-diiodooctane |
| Standard InChI | InChI=1S/C8H16I2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 |
| Standard InChI Key | KZDTZHQLABJVLE-UHFFFAOYSA-N |
| SMILES | C(CCCCI)CCCI |
| Canonical SMILES | C(CCCCI)CCCI |
Introduction
Chemical Properties and Structure
1,8-Diiodooctane possesses distinct chemical and physical properties that contribute to its effectiveness as an additive in organic semiconductor processing. The molecule consists of a linear octane chain with iodine atoms substituted at both terminal positions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆I₂ |
| Molecular Weight | 366.02 g/mol |
| CAS Number | 24772-63-2 |
| Melting Point | 16-21°C |
| Boiling Point | 167-169°C/6 mmHg |
| Density | 1.84 g/mL at 25°C |
| Physical Appearance | Clear slightly brown liquid |
| Storage Conditions | Dark place, inert atmosphere, room temperature |
The compound is typically stabilized with copper to prevent decomposition and color change during storage, as reflected in commercial products . Its relatively high boiling point compared to common processing solvents like chlorobenzene is a critical property that influences its effectiveness in film formation processes during device fabrication. The SMILES notation for 1,8-diiodooctane is ICCCCCCCCI, representing its linear structure with terminal iodine atoms .
Applications in Organic Solar Cells
The primary application of 1,8-diiodooctane lies in the field of organic photovoltaics, where it serves as a processing additive that significantly enhances device performance. The compound has been extensively employed in polymer:fullerene bulk heterojunction solar cells, demonstrating remarkable improvements in power conversion efficiency.
Role as Processing Additive
1,8-Diiodooctane is utilized to improve the power conversion efficiency of polymer solar cells and is employed as a processing additive to enhance the morphology and efficiency of bulk heterojunction solar cells based on regioregular poly(3-hexylthiophene) . When added to the active layer solution prior to film deposition, DIO significantly influences the nanomorphology of the resulting film. This morphological control is crucial for efficient charge separation and transport in organic photovoltaic devices.
Effect on Device Performance
Research has shown that even very small amounts of 1,8-diiodooctane can substantially optimize the performance of polymer solar cells. For instance, polymer:PC71BM bulk heterojunction solar cells exhibit a maximum power conversion efficiency (PCE) of 5.4% with the addition of 3.0 vol% DIO . This enhancement is attributed to improved domain size and purity, leading to more efficient charge generation and collection.
| Supplier | Catalog Number | Specification | Package Size | Price (USD) |
|---|---|---|---|---|
| TCI Chemical | D2158 | >95.0% (GC), stabilized with Copper chip | 25g | $127 |
| Alfa Aesar | A10867 | 97+%, stabilized with copper | 25g | $129 |
| Alfa Aesar | A10867 | 97+%, stabilized with copper | 50g | $220 |
Research Findings on Photovoltaic Performance
Extensive research has been conducted to understand the effects of 1,8-diiodooctane on the performance of organic solar cells. The findings provide valuable insights into the mechanisms through which this additive enhances device performance.
Impact on Film Morphology and Nanostructure
Studies have shown that 1,8-diiodooctane significantly affects the domain nanostructure in polymer:fullerene blends. As the DIO concentration increases from 0 to 5 vol%, the radius of gyration of PC71BM aggregates in solution decreases from 17 Å to 9 Å . This reduction in aggregate size leads to improved intermixing of donor and acceptor materials, which is crucial for efficient exciton dissociation and charge generation.
Transmission electron microscopy (TEM) investigations have revealed that increasing DIO concentration promotes the formation of PC71BM charge percolation pathways in thin bulk heterojunction films . These pathways facilitate efficient charge transport through the active layer, contributing to enhanced device performance.
Furthermore, studies have shown that the hole carrier population (as represented by the polymer cation) detected several nanoseconds after photoexcitation is greatest with 3.0 vol% DIO, correlating well with the corresponding bulk heterojunction composition for maximum short circuit current density (Jsc) and fill factor (FF) . This finding highlights the importance of optimizing DIO concentration to achieve the best balance between initial cation formation yield and charge transport efficiency.
Mechanisms of Action in Solar Cell Chemistry
The mechanisms through which 1,8-diiodooctane influences the performance of organic solar cells are complex and multifaceted. Recent research has provided insights into these mechanisms, enhancing our understanding of how this additive functions at the molecular level.
Film Formation and Drying Dynamics
In situ film thinning measurements have shown that spin-coated solutions containing 1,8-diiodooctane dry much slower compared to those without DIO . This slower drying process allows for better self-organization of the donor and acceptor components, resulting in improved film morphology. Optical imaging has revealed that fullerene films processed with DIO possess enhanced molecular mobility, which contributes to the improved nanomorphology and consequently better solar cell performance .
Comparative Analysis with Other Additives
Researchers have compared the effects of 1,8-diiodooctane with other additives used in organic photovoltaics, providing valuable insights into the relative advantages and disadvantages of different processing aids.
| Safety Parameter | Information |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
| UN# | N/A |
| Packing Group | N/A |
| Recommended Storage | Dark place, inert atmosphere, room temperature |
It is essential to handle 1,8-diiodooctane in a well-ventilated area and use appropriate personal protective equipment to avoid contact with skin and eyes . The compound is typically stabilized with copper to prevent decomposition during storage, and this stabilized form is commercially available from various chemical suppliers.
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